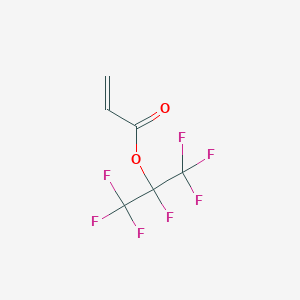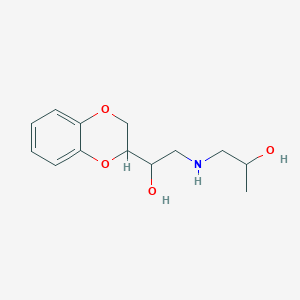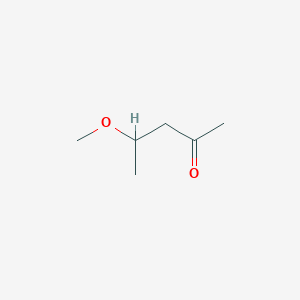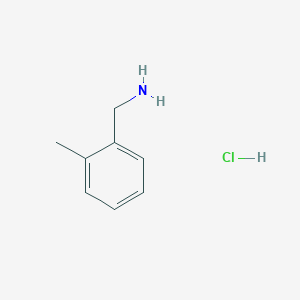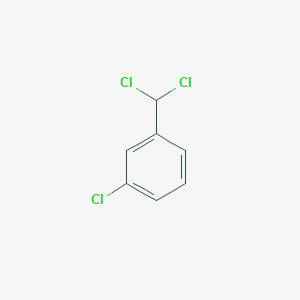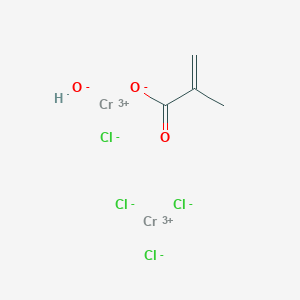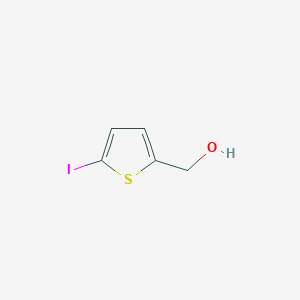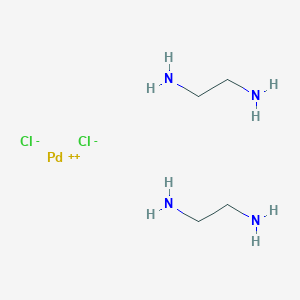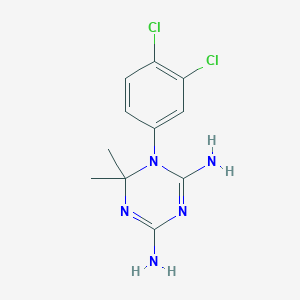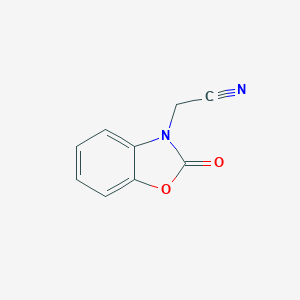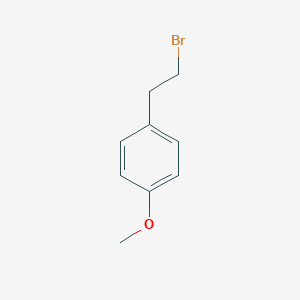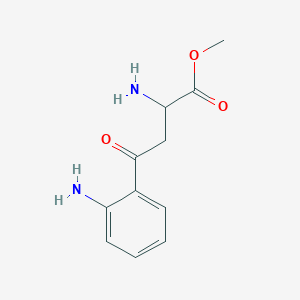
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate, also known as MAOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. MAOB is a derivative of the amino acid phenylalanine and is commonly used as a building block in the synthesis of various drugs and compounds.
Mécanisme D'action
The exact mechanism of action of Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been found to inhibit the activity of nuclear factor kappa B (NF-kB), a signaling pathway that is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has been found to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, and to have neuroprotective effects in the brain. Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has also been found to have antitumor activity, and to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has several advantages as a research tool, including its ability to cross the blood-brain barrier and target specific tissues and organs. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
Orientations Futures
There are several potential future directions for research on Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate. One area of interest is the development of new drug delivery systems that utilize Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate as a targeting agent. Another area of interest is the development of new drugs and compounds that are based on the structure of Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate, and that exhibit similar biological activities. Finally, further research is needed to fully understand the mechanism of action of Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate, and to determine its potential applications in the treatment of various diseases and conditions.
Méthodes De Synthèse
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of phenylalanine with various reagents and solvents. The most commonly used method for synthesizing Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate involves the reaction of phenylalanine with acetic anhydride and hydrochloric acid, followed by the addition of methylamine and sodium cyanoborohydride.
Applications De Recherche Scientifique
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has also been found to have significant potential as a drug delivery agent, due to its ability to cross the blood-brain barrier and target specific tissues and organs.
Propriétés
IUPAC Name |
methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)9(13)6-10(14)7-4-2-3-5-8(7)12/h2-5,9H,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYFWBHGXPFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
